N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene
Brand Name: Vulcanchem
CAS No.: 151960-90-6
VCID: VC0115648
InChI: InChI=1S/C30H50N2O19/c1-4-5-6-7-46-27-19(32-13(3)36)22(41)25(16(10-34)48-27)50-28-24(43)23(42)21(40)17(49-28)11-47-30(29(44)45)8-14(37)18(31-12(2)35)26(51-30)20(39)15(38)9-33/h4,14-28,33-34,37-43H,1,5-11H2,2-3H3,(H,31,35)(H,32,36)(H,44,45)/t14-,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,30+/m0/s1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O
Molecular Formula: C30H50N2O19
Molecular Weight: 742.7 g/mol

N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene

CAS No.: 151960-90-6

Main Products

VCID: VC0115648

Molecular Formula: C30H50N2O19

Molecular Weight: 742.7 g/mol

N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene - 151960-90-6

CAS No. 151960-90-6
Product Name N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene
Molecular Formula C30H50N2O19
Molecular Weight 742.7 g/mol
IUPAC Name (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-pent-4-enoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C30H50N2O19/c1-4-5-6-7-46-27-19(32-13(3)36)22(41)25(16(10-34)48-27)50-28-24(43)23(42)21(40)17(49-28)11-47-30(29(44)45)8-14(37)18(31-12(2)35)26(51-30)20(39)15(38)9-33/h4,14-28,33-34,37-43H,1,5-11H2,2-3H3,(H,31,35)(H,32,36)(H,44,45)/t14-,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,30+/m0/s1
Standard InChIKey VYHCOUNBABWLRQ-JQFNGPIQSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCCC=C)CO)O)O)O)O
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCCC=C)CO)O)O)O)O
Synonyms N-acetylneuraminyl-2-6-galactopyranosyl-1-4-N-acetylglucosaminyl-1-O-pent-4-ene
Neu5Ac-2-6-Gal-1-4-GlcNAc-1-O-pent-4-ene
NGGNAP
PubChem Compound 192568
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator